2-(Fluoromethyl)pyrrolidine
Overview
Description
2-(Fluoromethyl)pyrrolidine is an organic compound that belongs to the class of heterocyclic amines It features a five-membered pyrrolidine ring with a fluoromethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions. For instance, the reaction of pyrrolidine with fluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound . Another method involves the use of fluoromethyl sulfonate as the fluoromethylating agent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different derivatives.
Electrophilic Aromatic Substitution: The pyrrolidine ring can undergo electrophilic aromatic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield N-substituted pyrrolidines, while oxidation can produce N-oxides .
Scientific Research Applications
2-(Fluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrrolidine ring’s structural properties also contribute to its biological effects by facilitating interactions with target proteins and influencing their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with similar structural features but lacking the fluoromethyl group.
2-Methylpyrrolidine: Similar to 2-(Fluoromethyl)pyrrolidine but with a methyl group instead of a fluoromethyl group.
2-(Chloromethyl)pyrrolidine: Contains a chloromethyl group instead of a fluoromethyl group.
Uniqueness
This compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
2-(fluoromethyl)pyrrolidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKMBIRRGZGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309909 | |
Record name | 2-(Fluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-78-0 | |
Record name | 2-(Fluoromethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927800-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Fluoromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101309909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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